molecular formula C11H13Cl2NO4S2 B11489460 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B11489460
M. Wt: 358.3 g/mol
InChI Key: KXFSWAGUYCTARI-UHFFFAOYSA-N
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Description

N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Properties

Molecular Formula

C11H13Cl2NO4S2

Molecular Weight

358.3 g/mol

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)-1-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C11H13Cl2NO4S2/c12-9-4-2-1-3-8(9)5-20(17,18)14-11-7-19(15,16)6-10(11)13/h1-4,10-11,14H,5-7H2

InChI Key

KXFSWAGUYCTARI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of the thiolane ring and the introduction of the chlorophenyl and methanesulfonamide groups. Common reagents and conditions might include:

    Reagents: Chlorinating agents, sulfonamides, thiolane precursors.

    Conditions: Controlled temperature, inert atmosphere, and specific solvents.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of thiolane to sulfone.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Investigated for therapeutic properties or as a drug candidate.

    Industry: Possible applications in material science or as a catalyst.

Mechanism of Action

The mechanism of action for N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-BROMOPHENYL)METHANESULFONAMIDE
  • N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-FLUOROPHENYL)METHANESULFONAMIDE

Uniqueness

N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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